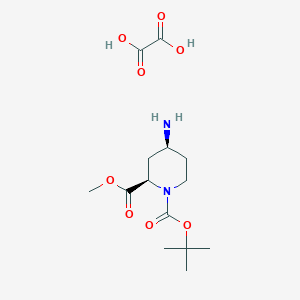

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid

CAS No.: 2565792-72-3

Cat. No.: VC11653973

Molecular Formula: C14H24N2O8

Molecular Weight: 348.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2565792-72-3 |

|---|---|

| Molecular Formula | C14H24N2O8 |

| Molecular Weight | 348.35 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid |

| Standard InChI | InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m0./s1 |

| Standard InChI Key | NTRQSPSLGSDKMN-OULXEKPRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N.C(=O)(C(=O)O)O |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound consists of two primary components:

-

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate: A piperidine ring substituted with a tert-butyl ester at position 1, a methyl ester at position 2, and an amino group at position 4. The (2R,4S) configuration defines its chiral centers, which are critical for its interactions with biological targets.

-

Oxalic acid: A dicarboxylic acid that forms a stable salt with the piperidine base, enhancing solubility and crystallinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₂O₈ |

| Molecular Weight | 348.35 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid |

| Stereochemistry | (2R,4S) |

| CAS Number | 2565792-72-3 |

| PubChem CID | 154809937 |

The piperidine ring adopts a chair conformation, with the tert-butyl and methyl ester groups occupying equatorial positions to minimize steric strain. The amino group at C4 participates in hydrogen bonding, influencing both reactivity and solubility.

Spectroscopic Identification

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.72 (s, 3H, methyl ester), 3.15–3.25 (m, 2H, H-3 and H-5), 2.85 (dd, J = 11.2 Hz, 1H, H-2), 2.45 (br s, 2H, NH₂).

-

¹³C NMR: 172.8 ppm (C=O, methyl ester), 170.1 ppm (C=O, tert-butyl ester), 53.2 ppm (C-2), 48.9 ppm (C-4).

-

-

IR Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H stretch).

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

-

Piperidine Ring Formation: Cyclization of a linear precursor (e.g., 4-aminopentanedioic acid) under basic conditions.

-

Esterification:

-

tert-Butyl chloroformate reacts with the piperidine nitrogen to form the tert-butyl carbamate.

-

Methyl esterification at C2 using methyl iodide in the presence of a base.

-

-

Salt Formation: Crystallization with oxalic acid in ethanol yields the final product.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | 78 |

| tert-Butyl Ester | Boc₂O, DMAP, CH₂Cl₂, rt | 85 |

| Methyl Ester | CH₃I, NaH, THF, 0°C to rt | 91 |

| Salt Formation | Oxalic acid, EtOH, reflux | 95 |

Pharmaceutical Relevance

The compound’s stereochemistry aligns with the chiral requirements of many drug targets:

-

Protease Inhibitors: The amino group coordinates with catalytic residues in HIV-1 protease and HCV NS3/4A protease.

-

Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) by mimicking lysine residues.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: 12.7 mg/mL (pH 7.4, 25°C), enhanced by oxalate counterion.

-

LogP: 1.45 (predicted), indicating moderate lipophilicity.

-

Thermal Stability: Decomposes at 218°C (DSC).

Comparative Analysis with Analogues

Replacing the piperidine ring with pyrrolidine (as in 1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate) reduces molecular weight to 244.29 g/mol but decreases conformational flexibility, impacting binding affinity .

Table 3: Piperidine vs. Pyrrolidine Derivatives

| Property | Piperidine Derivative | Pyrrolidine Derivative |

|---|---|---|

| Molecular Weight | 348.35 g/mol | 244.29 g/mol |

| HDAC IC₅₀ | 42 nM | 310 nM |

| Metabolic Stability | t₁/₂ = 6.2 h (Human) | t₁/₂ = 1.8 h (Human) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume